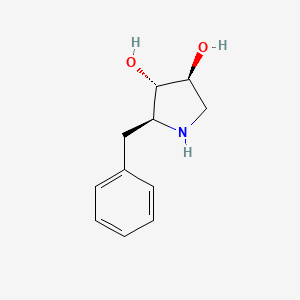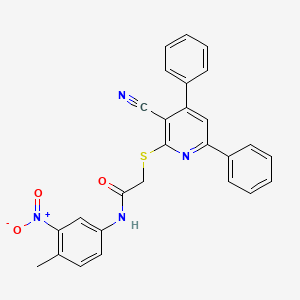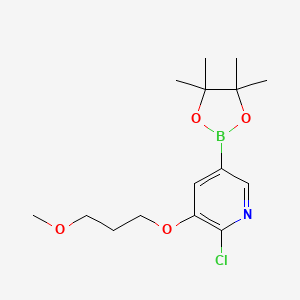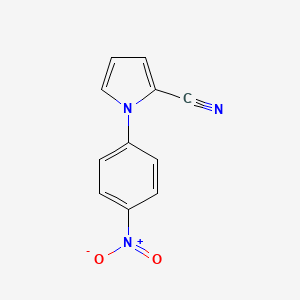
Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-amino-5-ciano-2-metil-4-(2-((4-metilbencil)oxi)fenil)-4H-piran-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la familia de los piranos. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino, un grupo ciano y un éster carboxilato. Es de interés en varios campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones en química sintética.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del 6-amino-5-ciano-2-metil-4-(2-((4-metilbencil)oxi)fenil)-4H-piran-3-carboxilato de etilo generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de aldehídos apropiados con malononitrilo y acetoacetato de etilo en presencia de una base, seguido de ciclación y modificaciones de grupos funcionales.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactivos de alta pureza, temperaturas controladas y catalizadores específicos para facilitar las reacciones.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos amino y metilo, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ciano, convirtiéndolo en una amina u otras formas reducidas.
Sustitución: El anillo aromático y la porción de pirano pueden participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.
Principales productos formados: Los principales productos dependen de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
El 6-amino-5-ciano-2-metil-4-(2-((4-metilbencil)oxi)fenil)-4H-piran-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas debido a su estructura química única.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-amino-5-ciano-2-metil-4-(2-((4-metilbencil)oxi)fenil)-4H-piran-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Compuestos similares:
- 6-amino-5-ciano-2-metil-4-fenil-4H-piran-3-carboxilato de etilo
- 6-amino-5-ciano-2-metil-4-(2-metoxifenil)-4H-piran-3-carboxilato de etilo
Comparación: El 6-amino-5-ciano-2-metil-4-(2-((4-metilbencil)oxi)fenil)-4H-piran-3-carboxilato de etilo es único debido a la presencia del grupo 4-metilbencilo, que puede influir en su reactividad química y actividad biológica. Esta diferencia estructural puede conducir a variaciones en sus propiedades y aplicaciones en comparación con compuestos similares.
Comparación Con Compuestos Similares
- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-methyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate
Comparison: Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its properties and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C24H24N2O4 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
ethyl 6-amino-5-cyano-2-methyl-4-[2-[(4-methylphenyl)methoxy]phenyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C24H24N2O4/c1-4-28-24(27)21-16(3)30-23(26)19(13-25)22(21)18-7-5-6-8-20(18)29-14-17-11-9-15(2)10-12-17/h5-12,22H,4,14,26H2,1-3H3 |
Clave InChI |
DZXOHXVSEYNDHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OCC3=CC=C(C=C3)C)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


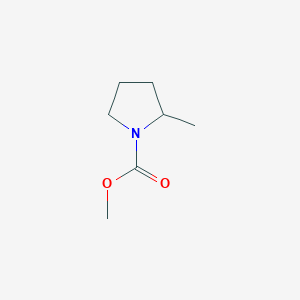

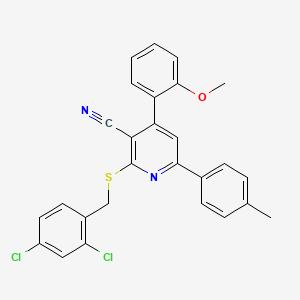



![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
